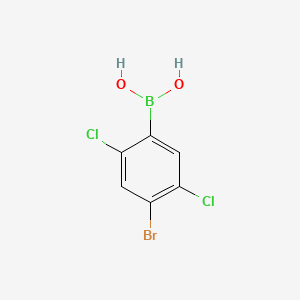

(4-Bromo-2,5-dichlorophenyl)boronic acid

Description

(4-Bromo-2,5-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₃BBrCl₂O₂ (molecular weight ~292.25 g/mol). It features a phenyl ring substituted with bromine at the para position (C4), chlorine atoms at the ortho (C2) and meta (C5) positions, and a boronic acid (-B(OH)₂) functional group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks in pharmaceuticals and materials science . The halogen substituents (Br and Cl) modulate electronic and steric properties, influencing its reactivity and selectivity in catalytic processes.

Propriétés

Formule moléculaire |

C6H4BBrCl2O2 |

|---|---|

Poids moléculaire |

269.71 g/mol |

Nom IUPAC |

(4-bromo-2,5-dichlorophenyl)boronic acid |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |

Clé InChI |

QKQOOGPTINNPIV-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=C(C=C1Cl)Br)Cl)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-dichlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods: On an industrial scale, the production of (4-Bromo-2,5-dichlorophenyl)boronic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Bromo-2,5-dichlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80°C-100°C).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, while oxidation reactions yield phenols .

Applications De Recherche Scientifique

(4-Bromo-2,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Halogen-Substituted Phenylboronic Acids

Key Observations:

- Steric Effects: The 2,5-dichloro substitution in the target compound introduces steric hindrance, which may slow reaction kinetics compared to monosubstituted analogs like 4-chlorophenylboronic acid.

Functional Group Variants

Methoxy-Substituted Analogs

Compounds like (4-bromo-2,5-dimethoxyphenyl)boronic acid () replace chlorine with methoxy (-OCH₃) groups. However, this reduces electrophilicity at the boron center, which may necessitate harsher reaction conditions for Suzuki couplings.

Fluorinated Analogs

Fluorinated derivatives, such as (4-bromo-2,6-difluorophenyl)boronic acid (), exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications. Fluorine’s small atomic radius minimizes steric effects while providing strong electron-withdrawing properties.

Toxicity and Environmental Considerations

While the target compound itself lacks explicit toxicity data in the provided evidence, structurally related organophosphates like Leptophos and Bromophos-ethyl (which share the 4-bromo-2,5-dichlorophenyl moiety) are banned due to neurotoxicity, environmental persistence, and carcinogenicity . These findings underscore the importance of rigorous toxicity profiling for halogenated boronic acids, especially those intended for biomedical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.